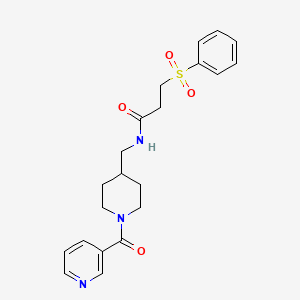

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide

Description

Historical Development in Medicinal Chemistry Research

The compound N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide emerges from a lineage of sulfonamide- and piperidine-based therapeutics that have shaped modern drug discovery. Sulfonamides, first recognized for their antibacterial properties in the 1930s, laid the foundation for targeted enzyme inhibition strategies. The introduction of the sulfonyl group into drug design enabled precise interactions with active sites, as exemplified by carbonic anhydrase inhibitors like acetazolamide. Parallel developments in piperidine chemistry, particularly N-substituted derivatives, expanded applications into central nervous system (CNS) therapeutics and kinase modulation.

The fusion of these motifs in the target compound reflects iterative advances in scaffold hybridization. The 1-nicotinoylpiperidine moiety suggests inspiration from nicotinic acetylcholine receptor (nAChR) modulators, while the 3-(phenylsulfonyl)propanamide component echoes protease inhibitor architectures. Structural analogs, such as the cKIT inhibitor CHMFL-KIT-8140, demonstrate how piperidine-oxygen linkers enhance kinase binding specificity. Similarly, antimalarial compounds featuring 3-piperidin-4-yl-1H-indole scaffolds highlight the pharmacological versatility of piperidine substitutions.

Position within Contemporary Sulfonamide Research

In the current sulfonamide research landscape, this compound occupies a niche at the intersection of metalloenzyme inhibition and protein-protein interaction modulation. The phenylsulfonyl group’s electron-withdrawing properties and hydrogen-bonding capacity position it as a candidate for targeting ATP-binding pockets or allosteric sites. Recent work on RIP1 kinase inhibitors, which employ piperidine-containing heterocycles, underscores the scaffold’s relevance in inflammation and oncology.

Comparative analysis with structurally related agents reveals distinct advantages:

This configuration may optimize metabolic stability compared to shorter-chain analogs, as evidenced by the prolonged activity of R 32 792, a piperidine-based analgesic.

Significance in Drug Discovery Paradigms

The compound’s design aligns with three key drug discovery paradigms:

- Polypharmacology : Concurrent targeting of nicotinamide- and sulfonamide-responsive pathways could address complex diseases like cancer or neurodegeneration.

- Metabolic Resilience : The 1-nicotinoyl group may undergo predictable Phase II conjugation, mirroring S-23121’s sulfonation and glucuronidation pathways.

- Stereoelectronic Optimization : The propanamide spacer balances conformational flexibility and torsional strain, potentially enhancing target engagement over rigid analogs.

In kinase inhibition contexts, molecular modeling suggests the phenylsulfonyl group could mimic ATP’s β-phosphate, while the nicotinoyl-piperidine system occupies hydrophobic pockets—a strategy validated in cKIT inhibitors.

Academic Research Trajectory

Recent synthetic efforts have focused on modular assembly of similar architectures. A 2025 study demonstrated the efficacy of HF/pyridine/THF systems for deprotecting piperidine intermediates, a likely relevant step in this compound’s synthesis. The use of benzenesulfonyl hydrazide in Michael additions, as reported for 3-(phenylsulfonyl)propionic acid derivatives, provides a plausible route to the target’s sulfonamide segment.

Key academic questions under investigation include:

Interdisciplinary Research Applications

The compound’s structural features enable cross-disciplinary applications:

Oncology : The sulfonamide group’s potential to chelate zinc ions in histone deacetylases (HDACs) pairs with piperidine’s kinase inhibitory capacity, suggesting dual epigenetic-kinase targeting.

Infectious Diseases : Structural parallels to 3-piperidinyl antimalarials prompt exploration against Plasmodium proteases, while sulfonamide’s historical antibacterial activity could be redirected via scaffold hybridization.

Neuropharmacology : The nicotinoyl moiety’s resemblance to NAD+ precursors positions the compound as a candidate for modulating NAD+-dependent enzymes like PARPs or sirtuins.

Material Science : Sulfonamide-piperidine hybrids show promise as organocatalysts, with the propanamide linker enabling chiral induction in asymmetric synthesis.

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c25-20(10-14-29(27,28)19-6-2-1-3-7-19)23-15-17-8-12-24(13-9-17)21(26)18-5-4-11-22-16-18/h1-7,11,16-17H,8-10,12-15H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKXBPYYLBKBOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Nicotinoylpiperidine Intermediate: This step involves the reaction of nicotinic acid with piperidine under dehydrating conditions to form the nicotinoylpiperidine intermediate.

Attachment of the Phenylsulfonyl Group: The intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group.

Formation of the Final Compound: The final step involves the reaction of the intermediate with 3-bromopropanamide under nucleophilic substitution conditions to yield N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Applications De Recherche Scientifique

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural uniqueness lies in its nicotinoylpiperidinyl and phenylsulfonyl groups. Below is a comparative analysis with structurally analogous propanamide derivatives from the evidence:

Key Observations:

Substituent Impact on Molecular Weight: The target compound’s nicotinoylpiperidinyl and phenylsulfonyl groups likely result in a higher molecular weight (>450 g/mol) compared to simpler analogs like 7c–7f (375–389 g/mol) and N-[(4-methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (276 g/mol) .

Thermal Stability : Compounds with sulfonyl groups (e.g., 7c–7f) exhibit moderate melting points (134–178°C), suggesting that the target compound may share similar thermal stability .

Metabolic Modulation: Analogs like N-(3-(3-(4-fluorophenyl)propyl)benzyl)-propanamide () target GLUT4, a glucose transporter, highlighting the role of aromatic substituents in metabolic pathway interactions .

Functional and Pharmacological Comparisons

- Nicotinoyl vs. This could improve binding affinity to nicotinic receptors or enzymes .

- Phenylsulfonyl vs. Thiazole-Oxadiazole: The phenylsulfonyl group in the target compound differs from the thiazole-oxadiazole-sulfanyl moieties in 7c–7f.

- Anti-Androgenic Activity: Bicalutamide () demonstrates that fluorophenylsulfonyl propanamides can act as anti-androgens.

Notes

Limitations in Evidence : Direct data on the target compound’s synthesis, bioactivity, or pharmacokinetics are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.

Synthetic Pathways: Propanamide derivatives are often synthesized via coupling reactions (e.g., ), suggesting the target compound may follow similar routes with nicotinoylpiperidine intermediates.

Therapeutic Potential: The structural features align with compounds targeting enzymes (e.g., acetylcholinesterase, carbonic anhydrase) and metabolic proteins (e.g., GLUT4), warranting further investigation .

Activité Biologique

N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that combines elements of nicotinoyl, piperidinyl, and sulfonamide moieties. The synthesis typically involves:

- Formation of the Nicotinoylpiperidine Intermediate : Acylation of piperidine with nicotinic acid or derivatives.

- Coupling with Phenylsulfonylpropanoic Acid : Utilizing coupling reagents like DCC or EDC in the presence of a base such as triethylamine.

Biological Activity

The biological activities of N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide have been explored in various studies, highlighting its potential in several therapeutic areas.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

2. Anticancer Properties

Preliminary studies suggest that N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide may inhibit cancer cell proliferation. The mechanism appears to involve the modulation of apoptosis pathways, leading to increased cancer cell death.

3. Neuroprotective Effects

Given its structural similarity to nicotinic compounds, this compound may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in neuroprotection. Studies indicate potential benefits in neurodegenerative disease models, although further research is needed to confirm these effects.

The compound's mechanism of action is multifaceted:

- Receptor Interaction : It likely binds to specific receptors involved in neurotransmission and cell signaling.

- Pathway Modulation : It may influence pathways related to oxidative stress and apoptosis, contributing to its anticancer and neuroprotective effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against resistant bacteria | |

| Anticancer | Inhibits proliferation in cancer cells | |

| Neuroprotective | Potential benefits in neurodegeneration |

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines, N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide demonstrated a dose-dependent reduction in cell viability. The study utilized MTT assays to quantify cell proliferation and apoptosis assays to confirm the induction of programmed cell death.

Q & A

Q. How can the molecular structure of N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide be confirmed experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use - and -NMR to verify backbone connectivity and substituent positions. For example, the piperidine ring protons (δ 1.5–3.0 ppm) and phenylsulfonyl aromatic protons (δ 7.5–8.0 ppm) should show distinct splitting patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10) and UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, expecting [M+H] at m/z ~470–480 (exact mass depends on substituents) .

Q. What synthetic strategies are optimal for preparing N-((1-nicotinoylpiperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide?

Methodological Answer:

- Coupling Reactions : Use carbodiimide reagents (e.g., EDC or DCC) to conjugate the nicotinoyl group to the piperidine-methylamine intermediate. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexanes) .

- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) is ideal for amide bond formation, ensuring inert conditions (argon atmosphere) to prevent hydrolysis .

- Workup : Purify via flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product .

Q. How does the phenylsulfonyl group influence the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Perform accelerated stability studies in PBS (pH 7.4, 37°C) over 72 hours. Monitor degradation via HPLC; sulfonamides generally exhibit resistance to hydrolysis compared to esters .

- Light Sensitivity : Conduct photostability testing (ICH Q1B guidelines) using UV-Vis irradiation (320–400 nm) to assess structural integrity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize unexpected bioactivity findings for this compound?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing phenylsulfonyl with methylsulfonyl or altering the nicotinoyl group). Test in relevant bioassays (e.g., enzyme inhibition).

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., kinases or GPCRs). Compare binding poses of active vs. inactive analogs .

- Data Analysis : Apply multivariate regression to correlate substituent electronegativity/logP with activity trends .

Q. How to resolve contradictions in biological data (e.g., conflicting IC50_{50}50 values across assays)?

Methodological Answer:

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) for functional activity .

- Buffer Optimization : Test assay conditions (pH, ionic strength, cofactors) to identify variables affecting potency. For example, divalent cations (Mg) may modulate enzyme activity .

- Meta-Analysis : Cross-reference data with structurally related compounds (e.g., piperidine-sulfonamide analogs) in public databases like ChEMBL .

Q. What in vitro models are suitable for predicting in vivo pharmacokinetics of this compound?

Methodological Answer:

- Microsomal Stability : Use liver microsomes (human/rat) to estimate metabolic clearance. Monitor parent compound depletion via LC-MS/MS .

- Caco-2 Permeability : Assess intestinal absorption potential. A P >1 × 10 cm/s suggests good bioavailability .

- Plasma Protein Binding : Employ equilibrium dialysis to measure free fraction (% unbound), critical for dose optimization .

Q. How can computational modeling guide target identification for this compound?

Methodological Answer:

- Pharmacophore Screening : Use Pharmit or MOE to map steric/electronic features against known drug targets (e.g., kinase ATP pockets) .

- Molecular Dynamics (MD) Simulations : Simulate binding to proposed targets (≥100 ns trajectories) to evaluate stability of key interactions (e.g., hydrogen bonds with nicotinoyl group) .

- Pathway Enrichment Analysis : Integrate transcriptomics data (e.g., LINCS L1000) to predict downstream effects on signaling networks .

Data Analysis and Experimental Design

Q. How to design dose-response experiments for evaluating toxicity in primary cell lines?

Methodological Answer:

- Dose Range : Use 10-fold serial dilutions (1 nM–100 µM) based on preliminary IC estimates. Include vehicle controls (e.g., DMSO ≤0.1%) .

- Endpoint Selection : Combine viability assays (MTT/Alamar Blue) with apoptosis markers (Annexin V/PI) .

- Statistical Power : Apply a sample size calculation (e.g., n=6 replicates) to ensure detection of ≥20% effect size (α=0.05, β=0.2) .

Q. What analytical techniques can quantify this compound in biological matrices (e.g., plasma)?

Methodological Answer:

- LC-MS/MS : Develop a validated method using deuterated internal standards. Optimize MRM transitions (e.g., m/z 475→356 for quantification) .

- Sample Preparation : Use protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma extraction. Assess recovery (>80%) and matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.